molecular formula C10H17ClN2O4 B14424572 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid CAS No. 82784-62-1

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid

Katalognummer: B14424572
CAS-Nummer: 82784-62-1
Molekulargewicht: 264.70 g/mol
InChI-Schlüssel: UEXGWIHSLXRGJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group, an amino group, and a methylpentanoic acid moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The intermediate product is then further reacted with another amino acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Wissenschaftliche Forschungsanwendungen

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[2-[(2-Bromoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
  • 2-[[2-[(2-Iodoacetyl)amino]acetyl]amino]-4-methylpentanoic acid

Uniqueness

Compared to its analogs, 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is unique due to its specific reactivity and stability. The chloroacetyl group provides a balance between reactivity and stability, making it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

82784-62-1

Molekularformel

C10H17ClN2O4

Molekulargewicht

264.70 g/mol

IUPAC-Name

2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C10H17ClN2O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)

InChI-Schlüssel

UEXGWIHSLXRGJM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.